5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride: is a chemical compound with the molecular formula C6H6Cl2N2O . It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structural features, which include a pyrazole ring substituted with chlorine and carbonyl chloride groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: This compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 5-chloro-1,3-dimethylpyrazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The process may also include purification steps to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Major Products Formed:
Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Amides and Esters: Reactions with amines and alcohols can lead to the formation of amides and esters, respectively.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as a key intermediate .
Comparison with Similar Compounds
5-Chloro-1,3-dimethylpyrazole: This compound is structurally similar but lacks the carbonyl chloride group.
1,3-Dimethyl-5-phenylpyrazole: Another pyrazole derivative with different substituents on the pyrazole ring.
Uniqueness: The presence of both chlorine and carbonyl chloride groups in 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride makes it a unique and versatile intermediate in organic synthesis. Its reactivity and ability to form various substituted products highlight its importance in chemical research and industrial applications .
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMMJPXRWAZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471684 | |
Record name | 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27006-83-3 | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27006-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027006833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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